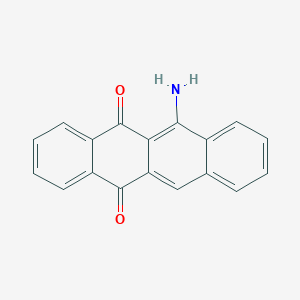
6-amino-5,12-tetracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5,12-tetracenedione, also known as Aminopterin, is a folic acid antagonist that has been widely used in scientific research since the 1940s. This compound is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used to study the biochemical and physiological effects of folate deficiency and to investigate the mechanism of action of various anticancer drugs.
Mecanismo De Acción
6-amino-5,12-tetracenedione acts as a competitive inhibitor of dihydrofolate reductase, an enzyme that converts dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA and RNA. By inhibiting dihydrofolate reductase, 6-amino-5,12-tetracenedione blocks the synthesis of these important biomolecules, leading to cell death.
Biochemical and Physiological Effects:
6-amino-5,12-tetracenedione has been shown to have a wide range of biochemical and physiological effects. It can cause folate deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. 6-amino-5,12-tetracenedione can also affect the metabolism of amino acids and nucleotides, leading to altered protein and nucleic acid synthesis. In addition, 6-amino-5,12-tetracenedione has been shown to have immunosuppressive effects, which can be beneficial in certain autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-amino-5,12-tetracenedione has several advantages for lab experiments. It is a potent inhibitor of dihydrofolate reductase, making it a useful tool for studying the effects of folate deficiency on various biological processes. 6-amino-5,12-tetracenedione is also relatively easy to synthesize and purify, making it readily available for use in research. However, 6-amino-5,12-tetracenedione has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, 6-amino-5,12-tetracenedione can have off-target effects on other enzymes, leading to unintended consequences.
Direcciones Futuras
There are several future directions for research on 6-amino-5,12-tetracenedione. One area of interest is the development of new anticancer drugs that target dihydrofolate reductase. 6-amino-5,12-tetracenedione has been used as a model compound for these studies, and new drugs based on its structure have been developed. Another area of interest is the development of new methods for synthesizing 6-amino-5,12-tetracenedione and related compounds. Improved synthesis methods could make these compounds more readily available for use in research. Finally, there is interest in studying the effects of 6-amino-5,12-tetracenedione on other biological processes, such as cell signaling and metabolism. These studies could provide new insights into the role of folate in various biological processes.
Métodos De Síntesis
6-amino-5,12-tetracenedione can be synthesized by the condensation of 2,4-diamino-6-hydroxypyrimidine with 4-aminobenzoic acid, followed by oxidation with potassium permanganate. The resulting compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
6-amino-5,12-tetracenedione has been widely used in scientific research to study the effects of folate deficiency on various biological processes. It has been used to investigate the role of folate in DNA and RNA synthesis, as well as in the metabolism of amino acids and nucleotides. 6-amino-5,12-tetracenedione has also been used to study the mechanism of action of various anticancer drugs, such as methotrexate and 5-fluorouracil.
Propiedades
IUPAC Name |
6-aminotetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGDKBWDRCPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
![(3R)-1-{4-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinol](/img/structure/B5223374.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
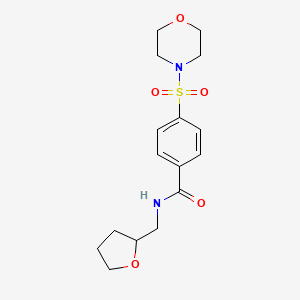
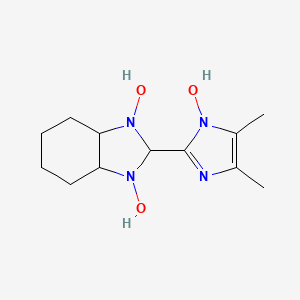
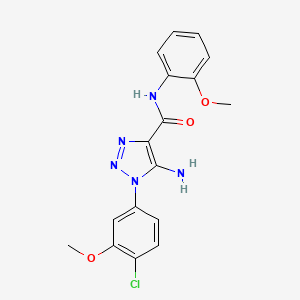
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)

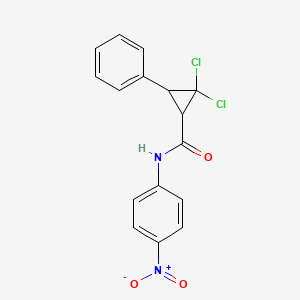
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)